molecular formula C12H11F3N2O2S B8285243 2,4-Imidazolidinedione, 5,5-dimethyl-3-[4-[(trifluoromethyl)thio]phenyl]- CAS No. 89020-94-0

2,4-Imidazolidinedione, 5,5-dimethyl-3-[4-[(trifluoromethyl)thio]phenyl]-

Cat. No. B8285243
CAS RN: 89020-94-0
M. Wt: 304.29 g/mol
InChI Key: IUQWPUYOWSWICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935819B2

Procedure details

To a solution of 8.5 mL of trichloromethyl chloroformate (diphosgene) in 250 mL of toluene are added 1.8 g of 3S charcoal. To this suspension cooled to −20° C. are added 10 g of 4-trifluoromethylthioaniline dissolved in 160 mL of toluene. The reaction mixture is gradually warmed to room temperature and then refluxed for 4 hours. After cooling to room temperature, a suspension of 9.4 g of dimethylglycine ethyl ester hydrochloride in 90 mL of toluene is added, followed by 38 mL of triethylamine and the reaction mixture is refluxed for 15 hours. After filtering through Celite, the filtrate is concentrated under reduced pressure and the residue is taken up in 200 mL of dichloromethane, washed with three times 100 mL of water, dried over magnesium sulphate, filtered and concentrated under reduced pressure. The residue is then triturated in diethyl ether and the solid formed is filtered off and dried to give 12 g of 5,5-dimethyl-3-{4-[(trifluoromethyl)thio]phenyl}imidazolidine-2,4-dione, the characteristics of which are as follows:
Quantity
8.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
3S
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
dimethylglycine ethyl ester hydrochloride
Quantity
9.4 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
38 mL
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClC([O:4][C:5](Cl)(Cl)Cl)=O.[CH4:9].[F:10][C:11]([F:21])([F:20])[S:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1.Cl.C([O:25]C(=O)CN(C)C)C.[CH2:32]([N:34]([CH2:37]C)CC)[CH3:33]>C1(C)C=CC=CC=1>[CH3:9][C:32]1([CH3:33])[NH:34][C:37](=[O:25])[N:17]([C:16]2[CH:18]=[CH:19][C:13]([S:12][C:11]([F:20])([F:10])[F:21])=[CH:14][CH:15]=2)[C:5]1=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
8.5 mL
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl
Name
3S
Quantity
1.8 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
FC(SC1=CC=C(N)C=C1)(F)F
Step Three
Name
dimethylglycine ethyl ester hydrochloride
Quantity
9.4 g
Type
reactant
Smiles
Cl.C(C)OC(CN(C)C)=O
Name
Quantity
90 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
38 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is gradually warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
After filtering through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
WASH
Type
WASH
Details
washed with three times 100 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is then triturated in diethyl ether
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1(C(N(C(N1)=O)C1=CC=C(C=C1)SC(F)(F)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.